Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Description
This compound (CAS: 478065-39-3) features a pyrimidine core substituted at position 2 with a methylsulfanyl group (-SMe), a carboxylate ester (ethyl) at position 5, and a phenoxy group at position 4. The phenoxy moiety is further functionalized with a sulfonamide linkage to a 4-methoxyphenyl group. The methoxy substituent introduces electron-donating effects, enhancing solubility compared to halogenated analogs. Notably, this compound has been discontinued by CymitQuimica, though specific reasons (e.g., stability, efficacy) remain undisclosed .
Properties
IUPAC Name |
ethyl 4-[3-[(4-methoxyphenyl)sulfonylamino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-4-29-20(25)18-13-22-21(31-3)23-19(18)30-16-7-5-6-14(12-16)24-32(26,27)17-10-8-15(28-2)9-11-17/h5-13,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJUEQJIADVWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, with the molecular formula C21H21N3O6S2 and a molecular weight of 475.53 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and relevant research findings.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives containing the 4-methoxyphenyl group have shown promising results in inhibiting various cancer cell lines. A notable study conducted by the National Cancer Institute assessed the antineoplastic activity of related compounds against 60 different cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. The results indicated that these compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
The proposed mechanism of action for this compound involves the inhibition of key cellular pathways associated with tumor growth and survival. The sulfonamide moiety present in the structure is known to interact with various biological targets, potentially disrupting signaling pathways that promote cancer cell proliferation. Additionally, the presence of the pyrimidinecarboxylate structure could contribute to its ability to modulate enzyme activities involved in nucleotide synthesis and metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the phenyl rings and the pyrimidine core can significantly influence its potency and selectivity. For example, studies have shown that variations in the alkyl groups attached to the pyrimidine can enhance antitumor efficacy against specific cancer types .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that related compounds inhibited cell growth in various cancer types, with IC50 values indicating effective concentrations for therapeutic use. The use of assays such as sulforhodamine B for assessing cell viability provided quantitative data supporting these findings.
- Animal Models : In vivo studies using mouse models have further validated the antitumor activity observed in vitro. Administration of these compounds resulted in reduced tumor sizes and improved survival rates compared to control groups .
- Clinical Implications : The promising results from preclinical studies suggest potential pathways for clinical trials aimed at evaluating the safety and efficacy of this compound as a novel therapeutic agent .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O6S2 |
| Molecular Weight | 475.53 g/mol |
| Purity | ≥95% |
| Antitumor Activity (IC50) | Varies by cell line |
| Mechanism of Action | Inhibition of signaling pathways |
Scientific Research Applications
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds structurally related to Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. For instance, derivatives containing the 4-methoxyphenyl group have demonstrated significant cytotoxicity against various cancer cell lines. A notable study by the National Cancer Institute assessed related compounds against 60 different cancer cell lines, including leukemia and breast cancer, revealing substantial cytotoxic effects .
Mechanism of Action :
The proposed mechanism of action involves the inhibition of key cellular pathways associated with tumor growth and survival. The sulfonamide moiety is known to interact with biological targets that disrupt signaling pathways promoting cancer cell proliferation. Additionally, the pyrimidinecarboxylate structure may modulate enzyme activities involved in nucleotide synthesis and metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in substituents on the phenyl rings and the pyrimidine core can significantly influence its potency and selectivity. Variations in alkyl groups attached to the pyrimidine have been shown to enhance antitumor efficacy against specific cancer types .
In Vitro Studies
A series of in vitro experiments demonstrated that related compounds inhibited cell growth across various cancer types, with IC50 values indicating effective therapeutic concentrations. Assays such as sulforhodamine B for assessing cell viability provided quantitative data supporting these findings.
Animal Models
In vivo studies using mouse models validated the antitumor activity observed in vitro. Administration of these compounds resulted in reduced tumor sizes and improved survival rates compared to control groups .
Clinical Implications
The promising results from preclinical studies suggest potential pathways for clinical trials aimed at evaluating the safety and efficacy of this compound as a novel therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The target compound shares a common pyrimidine scaffold with analogs, retaining the 2-(methylsulfanyl) and 5-carboxylate groups. Variations occur in the substituents at the phenoxy position, primarily in the sulfonamide/benzamide-linked aromatic rings.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Electronic Effects: Methoxy Group (Target): Electron-donating, improves solubility but may reduce metabolic stability due to slower oxidative degradation . Chlorinated analogs (e.g., ) are more lipophilic, favoring interactions with hydrophobic biological targets.
Preparation Methods
Synthesis of Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidine-5-Carboxylate
This intermediate is critical for introducing the pyrimidine backbone. A high-yielding method involves cyclization and chlorination:
- Cyclization : React diethyl 2-methylsulfanylmalonate with chlorouracil derivatives in 1,2-dimethoxyethane under reflux (73% yield).
- Chlorination : Treat the cyclized product with thionyl chloride and catalytic DMF to generate the 4-chloro derivative (97% yield).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | 1,2-Dimethoxyethane, reflux, 36h | 73% |
| Chlorination | SOCl₂, DMF, reflux, 1h | 97% |
Synthesis of 3-[(4-Methoxyphenyl)Sulfonylamino]Phenol
The sulfonamide linker is prepared via two-step functionalization:
- Sulfonylation : React 3-aminophenol with 4-methoxyphenylsulfonyl chloride in dichloromethane using triethylamine as a base (92% yield).
- Purification : Isolate the product via aqueous workup and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 30 minutes |
| Yield | 92% |
Coupling of Pyrimidine and Phenoxy Components
The final step involves nucleophilic aromatic substitution (SNAr) to attach the phenoxy-sulfonamide group to the pyrimidine core:
- Activation : Dissolve ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate in tetrahydrofuran.
- Substitution : Add 3-[(4-methoxyphenyl)sulfonylamino]phenol and N,N-diisopropylethylamine (DIPEA), reflux for 18 hours.
- Workup : Concentrate under reduced pressure, precipitate with diethyl ether, and purify via column chromatography.
Optimization Insights :
- Solvent : Tetrahydrofuran (THF) outperforms DMF or DMSO in minimizing side reactions.
- Base : DIPEA yields higher regioselectivity compared to triethylamine.
- Temperature : Reflux (~66°C) ensures complete substitution without decomposition.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Base | N,N-Diisopropylethylamine |
| Temperature | Reflux (66°C) |
| Reaction Time | 18 hours |
| Yield | 68–75% |
Alternative Methodologies and Comparative Analysis
Hydrolysis-Retherification Approach
An alternative route involves hydrolyzing the ethyl ester to the carboxylic acid, followed by re-esterification after coupling:
- Hydrolysis : Treat ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate with NaOH in methanol (66% yield).
- Coupling : React the acid with 3-[(4-methoxyphenyl)sulfonylamino]phenol using DCC/HOBt.
- Re-esterification : Treat with ethanol and H₂SO₄ to regenerate the ethyl ester.
Drawbacks :
- Additional steps reduce overall yield (45–50%).
- Risk of sulfonamide cleavage under acidic conditions.
One-Pot Sulfonylation-Coupling Strategy
A streamlined method combines sulfonylation and coupling in a single reactor:
- Sequential Reactions :
- Sulfonylate 3-aminophenol with 4-methoxyphenylsulfonyl chloride.
- Directly add pyrimidine chloride and DIPEA without isolating the sulfonamide.
- Advantages :
- Reduces purification steps.
- Maintains yield at 70–72%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Method | Purity (HPLC) | Isolated Yield |
|---|---|---|
| Standard SNAr | 98.5% | 68–75% |
| One-Pot Strategy | 97.2% | 70–72% |
| Hydrolysis-Retherify | 95.8% | 45–50% |
Industrial-Scale Considerations
Solvent Selection
Waste Management
- Chloride Byproducts : Neutralize with aqueous NaHCO₃ before disposal.
- Sulfonyl Chloride Quenching : Use ice-cold NaOH to hydrolyze excess reagent.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. Key steps include:
- Step 1: Condensation of ethyl acetoacetate with thiourea or substituted isoureas to form the pyrimidine ring. For example, describes single-step reactions using substituted benzaldehydes to generate tetrahydropyrimidine intermediates .
- Step 2: Functionalization of the pyrimidine ring via nucleophilic substitution or coupling reactions. The sulfonylamino and methylsulfanyl groups are introduced using 4-methoxyphenylsulfonamide and methyl disulfide/thiol reagents under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization: Control reaction temperature (60–80°C) and solvent polarity (e.g., DMSO or DMF) to enhance solubility of intermediates. Catalysts like DMAP or coupling agents (EDC/HOBt) improve sulfonamide bond formation .
Table 1: Comparison of Synthetic Yields Under Different Conditions
| Step | Reagent System | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | Benzaldehyde, S-methylisourea | Ethanol | 70°C | 65–75 | |
| 2 | 4-Methoxyphenylsulfonamide, K₂CO₃ | DMF | 80°C | 50–60 |
Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the pyrimidine ring (δ 8.2–8.5 ppm for H-6), sulfonyl group (δ 3.8–4.1 ppm for methoxy protons), and methylsulfanyl (δ 2.5–2.7 ppm) .
- IR Spectroscopy: Confirm sulfonamide (1320–1160 cm⁻¹ for S=O stretching) and ester carbonyl (1720–1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl and pyrimidine moieties .
- Elemental Analysis: Ensure purity (>95%) by matching calculated vs. observed C, H, N, S values .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified sulfonyl (e.g., 4-ethoxy vs. 4-methoxy) or methylsulfanyl groups to assess effects on target binding .
- Biological Assays: Test inhibitory activity against enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, highlights trifluoromethyl groups enhancing bioavailability in similar compounds .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. suggests sulfonyl groups may form hydrogen bonds with residues like Asp or Arg .
Table 2: Key Functional Groups and Hypothesized Bioactive Roles
| Group | Role in Bioactivity |
|---|---|
| Sulfonylamino | Hydrogen bonding with enzyme active sites |
| Methylsulfanyl | Lipophilicity enhancement for membrane penetration |
| Pyrimidine core | π-π stacking with aromatic residues |
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell line, incubation time). notes trifluoromethyl groups may show variable efficacy depending on assay pH .
- Control Experiments: Include positive controls (e.g., known kinase inhibitors) and validate purity via HPLC to rule out impurity-driven artifacts .
- Data Normalization: Use relative activity metrics (e.g., IC₅₀ normalized to solvent controls) to account for batch-to-batch variability .
Advanced: What computational strategies predict target interactions and pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding stability in biological membranes using tools like GROMACS. highlights sulfonyl groups improving solubility in aqueous environments .
- ADMET Prediction: Use SwissADME or ADMETLab to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity. Methylsulfanyl groups may reduce hepatic clearance due to sulfur metabolism .
Advanced: How can spectral data discrepancies (e.g., NMR shifts) be systematically addressed?
Methodological Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers in sulfonamide groups) by acquiring spectra at 25°C and 50°C .
- 2D NMR Techniques: Employ HSQC and HMBC to confirm connectivity between the pyrimidine ring and substituents .
- Crystallography: Compare experimental data with single-crystal X-ray structures of analogs (e.g., ) to validate assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
